2-Chloro-4-fluoro-1-isopropoxybenzene
Overview
Description
2-Chloro-4-fluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10ClFO . It has a molecular weight of 188.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group . The InChI code for this compound is 1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 .Scientific Research Applications
Organometallic Chemistry and Catalysis
Research has highlighted the role of partially fluorinated benzenes like 2-Chloro-4-fluoro-1-isopropoxybenzene in organometallic chemistry and transition-metal-based catalysis. Fluorine substituents influence the π-electron density, affecting the binding strength to metal centres. This property enables their use as solvents or ligands in catalysis, providing pathways for C-H and C-F bond activation, crucial for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Polymer Science
In polymer science, alkoxybenzenes, including isopropoxybenzene derivatives, have been employed to end-quench TiCl4-catalyzed quasiliving polymerizations. This technique allows for direct chain end functionalization, demonstrating the versatility and efficacy of such compounds in creating well-defined polymer structures (Morgan, Martínez-Castro, & Storey, 2010).
Synthesis Methodologies
The manipulation of fluorobenzenes in synthesis methodologies showcases their potential in creating complex organic compounds. Their use in ortho-selective cross-coupling reactions, facilitated by electron-donating directing groups, underscores the strategic utility of fluorine's electronic effects in directing chemical reactions, enabling precise modifications of organic molecules (Manabe & Ishikawa, 2008).
Properties
IUPAC Name |
2-chloro-4-fluoro-1-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUKKDNZSHVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378663 | |
Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-71-6 | |
Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.